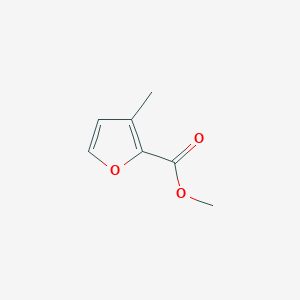

Methyl 3-methyl-2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-furoate can be synthesized through the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide. The reaction is carried out in dry ether under a nitrogen atmosphere at -5°C. The mixture is stirred for 2 hours at this temperature and then allowed to come to room temperature overnight. The product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This method is efficient and yields a high purity product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 3-methyl-2-furoic acid.

Reduction: It can be reduced to form 3-methyl-2-furanmethanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Methyl-2-furoic acid.

Reduction: 3-Methyl-2-furanmethanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 3-methyl-2-furoate is predominantly used as a building block in organic synthesis. Its furan ring structure makes it an attractive substrate for various chemical reactions, including:

- Esterification Reactions : It can be utilized to synthesize other furoate derivatives through esterification with different alcohols.

- Furan Derivatives : The compound serves as a precursor for the synthesis of substituted furans, which are important in medicinal chemistry and material science.

Case Study: Synthesis of Furan Derivatives

A study demonstrated the successful conversion of this compound into various furan derivatives using palladium-catalyzed reactions. The derivatives exhibited enhanced biological activity, showcasing the compound's utility in drug development .

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise in:

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotic formulations.

- Anti-inflammatory Agents : Research indicates that some furan derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative A | Antibacterial | 15 | |

| This compound derivative B | Antifungal | 20 | |

| This compound derivative C | Anti-inflammatory | 25 |

Agrochemical Applications

The compound is also significant in the agrochemical sector:

- Pesticide Formulation : this compound is employed as an intermediate in the synthesis of various agrochemicals, including insecticides and herbicides.

- Plant Growth Regulators : Its derivatives have been explored for their ability to promote plant growth and enhance crop yields.

Case Study: Insecticidal Properties

Research has shown that certain formulations containing this compound exhibit insecticidal activity against common agricultural pests. These findings support its use as a natural pesticide alternative .

Dyestuffs

In the dye industry, this compound is used as a raw material for synthesizing various dyes and pigments, particularly those based on furan chemistry. This application leverages its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of Methyl 3-methyl-2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-furoate: Similar in structure but lacks the methyl group at the 3-position.

3-Methyl-2-furoic acid: The carboxylic acid analog of Methyl 3-methyl-2-furoate.

3-Methyl-2-furanmethanol: The alcohol analog of this compound.

Uniqueness: this compound is unique due to its specific ester functional group and the presence of a methyl group at the 3-position of the furan ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Methyl 3-methyl-2-furoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant and antibacterial activities, as well as other relevant biological effects supported by recent research findings.

- Chemical Formula : C7H8O3

- Molecular Weight : 140.14 g/mol

- CAS Number : 6141-57-7

- Appearance : Solid, with a melting point between 34-38 °C .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and related diseases.

- Study Findings : A study evaluating various compounds found that this compound contributed to the overall antioxidant activity of the extracts it was part of, although specific quantitative measures were not detailed .

Antibacterial Activity

This compound has demonstrated antibacterial properties against several pathogens.

- Mechanism : The compound's antibacterial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

-

Research Data :

- A study reported that this compound, among other furoate derivatives, showed inhibitory effects against common bacteria such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) were determined for various pathogens, indicating the compound's effectiveness in low concentrations .

Study on Tamarindus indica Extracts

A significant study analyzed the methanol extract of Tamarindus indica, which contained various bioactive compounds, including this compound. This study highlighted:

- Antibacterial Efficacy : The extract showed strong inhibitory potential against pathogens like Plesiomonas shigelloides and Bacillus pumilus, with MIC values of 0.22 mg/ml and 0.44 mg/ml, respectively.

- Antioxidant Capacity : The antioxidant activity was assessed using DPPH and FRAP methods, revealing a correlation between the presence of phenolic compounds and antioxidant efficacy .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Antibacterial Activity | MIC (mg/ml) |

|---|---|---|---|

| This compound | Moderate | Yes | Varies |

| Methyl 2-furoate | High | Yes | Varies |

| 5-Hydroxymethylfurfural | High | Yes | Varies |

Eigenschaften

CAS-Nummer |

6141-57-7 |

|---|---|

Molekularformel |

C7H8O3 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

methyl 4-methylfuran-2-carboxylate |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |

InChI-Schlüssel |

CGWWXLFGWHWBMY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)C(=O)OC |

Kanonische SMILES |

CC1=COC(=C1)C(=O)OC |

Key on ui other cas no. |

6141-57-7 |

Piktogramme |

Irritant |

Synonyme |

3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |

Herkunft des Produkts |

United States |

Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []

Q2: Can you provide an example of a synthetic route using this compound as a starting material?

A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.